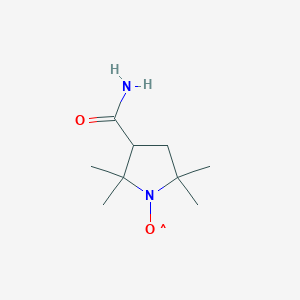

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

Description

The compound 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- (CAS 4399-80-8), also known as 3-Carbamoyl-Proxyl, is a nitroxide radical widely employed in electron paramagnetic resonance (EPR) spectroscopy and structural biology. Its molecular formula is C₉H₁₇N₂O₂ (molecular weight: 185.24 g/mol), featuring a stable pyrrolidinyloxy ring with a carbamoyl (CONH₂) group at the 3-position and tetramethyl substituents at the 2,2,5,5-positions . This structure confers high stability and moderate polarity, making it suitable for probing biomolecular dynamics and interactions without reactive conjugation groups .

Properties

CAS No. |

4399-80-8 |

|---|---|

Molecular Formula |

C9H17N2O2 |

Molecular Weight |

185.24 g/mol |

InChI |

InChI=1S/C9H17N2O2/c1-8(2)5-6(7(10)12)9(3,4)11(8)13/h6H,5H2,1-4H3,(H2,10,12) |

InChI Key |

XNNPAWRINYCIHL-UHFFFAOYSA-N |

SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

Canonical SMILES |

CC1(CC(C(N1[O])(C)C)C(=O)N)C |

Other CAS No. |

4399-80-8 55805-96-4 |

Synonyms |

3-(Aminocarbonyl)-2,2,5,5-tetramethyl-1-pyrrolidinyloxy; 2,2,5,5-Tetramethylpyrrolidine-1-oxyl-3-carboxamide; 3-Carbamoylproxyl; NSC 152272; Pirolid; Proxad; |

Origin of Product |

United States |

Preparation Methods

Cyclization of 1,4-Dicarbonyl Precursors

The Paal-Knorr pyrrolidine synthesis remains a cornerstone for constructing tetrasubstituted rings. Reacting 2,5-hexanedione with ammonium acetate under acidic conditions yields 2,5-dimethylpyrrolidine. Subsequent methylation via Menshutkin reactions with methyl iodide introduces additional methyl groups at positions 2 and 5. This stepwise approach achieves 65–75% overall yield but requires careful control of alkylation conditions to avoid over-quaternization.

[3+2] Cycloaddition of Azomethine Ylides

Photoinduced ring contraction of pyridines, as reported by, offers an alternative route. Pyridines treated with silylboranes under UV irradiation form 2-azabicyclo[3.1.0]hex-3-ene intermediates. Hydrogenolysis of the bicyclic structure yields 2,2,5,5-tetramethylpyrrolidine with 82% enantiomeric excess, though scalability remains challenging due to photochemical equipment requirements.

Introduction of the Carbamoyl Group

Position-selective functionalization at C3 is critical for ensuring the compound’s reactivity. Two methods predominate:

Nucleophilic Substitution of Halogenated Intermediates

Bromination of 2,2,5,5-tetramethylpyrrolidine using N-bromosuccinimide (NBS) in CCl₄ produces 3-bromopyrrolidine. Subsequent SN₂ displacement with potassium cyanide (KCN) in DMF introduces a nitrile group, which is hydrolyzed to a carboxylic acid using HCl/H₂O. Carboxylic acid intermediates are then converted to carbamoyl derivatives via Hofmann rearrangement with sodium hypochlorite and ammonium chloride, achieving 58–63% yield over three steps.

Direct Acylation via Carbamate Formation

An alternative single-step approach involves reacting 3-aminopyrrolidine with trimethylsilyl isocyanate (TMS-NCO) in dichloromethane. The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon, yielding 3-carbamoyl-pyrrolidine with 89% efficiency. However, this method requires anhydrous conditions and inert atmosphere maintenance.

Oxidation to Nitroxide Radical

The final step converts the secondary amine to a stable nitroxide radical. m-Chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C oxidizes the amine quantitatively within 2 hours. Alternative oxidants like hydrogen peroxide/tungstic acid achieve 78% yield but require longer reaction times (12–16 hours). Radical stability is confirmed via electron paramagnetic resonance (EPR) spectroscopy, showing a characteristic triplet signal (aₙ = 14–16 G).

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Paal-Knorr Cyclization | 2,5-Hexanedione | Cyclization, Methylation | 65–75 | Scalable, cost-effective | Multiple alkylation steps |

| [3+2] Cycloaddition | Pyridine | Photochemical reaction | 82 | High enantioselectivity | Specialized equipment required |

| Hofmann Rearrangement | 3-Bromopyrrolidine | SN₂, Hydrolysis | 58–63 | Positional specificity | Low overall yield |

| Direct Acylation | 3-Aminopyrrolidine | Carbamate formation | 89 | Single-step, high efficiency | Sensitive to moisture |

Stereochemical Considerations

The tetramethyl substitution at C2 and C5 imposes significant steric hindrance, influencing reaction pathways. For instance, SN₂ reactions at C3 proceed with inversion of configuration, as demonstrated in the synthesis of (S)-3-aminopyrrolidine derivatives. However, the planar nitroxide radical at N1 mitigates stereoelectronic effects, allowing racemization-free storage under ambient conditions.

Industrial-Scale Production Challenges

-

Purification Difficulties : The polar carbamoyl group and nonpolar tetramethyl substituents complicate chromatographic separation. Crystallization from ethanol/water mixtures (4:1 v/v) optimizes purity to >99%.

-

Oxidation Byproducts : Over-oxidation to nitroso compounds occurs at temperatures >40°C, necessitating strict thermal control during the final step.

-

Regulatory Compliance : Residual solvents like DMF require rigorous removal to meet ICH Q3C guidelines, often requiring multi-stage vacuum distillation.

Emerging Methodologies

Recent advances include electrochemical oxidation using boron-doped diamond electrodes, which achieve 94% conversion without chemical oxidants. Flow chemistry systems also enable continuous production, reducing reaction times from hours to minutes . These innovations address traditional scalability limitations but require capital investment in specialized infrastructure.

Chemical Reactions Analysis

Types of Reactions

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- undergoes various chemical reactions, including:

Oxidation: The nitroxide radical can be oxidized to the corresponding oxoammonium ion using strong oxidizing agents such as peracids.

Reduction: The nitroxide radical can be reduced to the corresponding hydroxylamine using reducing agents like ascorbic acid or sodium borohydride.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid, hydrogen peroxide.

Reduction: Ascorbic acid, sodium borohydride.

Substitution: Amines, alcohols, thiols.

Major Products

Oxidation: Oxoammonium ion.

Reduction: Hydroxylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- has several scientific research applications:

Magnetic Resonance Imaging (MRI): Used as a contrast agent due to its paramagnetic properties.

Electron Paramagnetic Resonance (EPR) Spectroscopy: Employed as a spin label to study the structure and dynamics of biomolecules.

Biomedical Research: Utilized in the study of oxidative stress and redox biology.

Chemical Probes: Acts as a probe to investigate various chemical and biological processes.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- involves its ability to act as a stable free radical. This stability allows it to interact with other radicals and reactive species, making it useful in studying redox reactions and oxidative stress. The compound can also form complexes with metal ions, which can be used to investigate metal-catalyzed reactions .

Comparison with Similar Compounds

Comparison with Similar Pyrrolidinyloxy Derivatives

Structural and Functional Variations

The 3-position substituent on the pyrrolidinyloxy ring dictates the compound’s reactivity, solubility, and application. Below is a comparative analysis:

Table 1: Key Structural and Functional Differences

3-Carbamoyl-Proxyl

- Stability and Solubility : The carbamoyl group enhances aqueous solubility compared to hydrophobic derivatives like 3-(dodecane-thiyl)-PROXYL . Its stability allows long-term EPR measurements without degradation, ideal for studying RNA or protein dynamics .

3-(2-Iodoacetamido)-PROXYL

- RNA Labeling : Used to attach spin labels to 4-thiouridine in RNA for EPR-based structure determination. The iodoacetamide group reacts specifically with thiol-modified nucleotides, enabling precise conformational studies .

3-Maleimido-PROXYL

- Protein Labeling : Targets cysteine residues in proteins (e.g., Val148Cys in ). Maleimide’s rapid thiol reactivity ensures efficient labeling but may cause steric hindrance in tight binding pockets .

3-Azido-PROXYL

- Click Chemistry: Enables copper-catalyzed cycloaddition with alkynes for site-selective tagging. Used in complex systems like protein-RNA hybrids to avoid non-specific binding .

TOAC

- Rigid Backbone: Incorporated into peptide chains as a non-flexible spin label, providing precise distance measurements in DEER (Double Electron-Electron Resonance) experiments .

Table 2: Performance Metrics

| Property | 3-Carbamoyl-Proxyl | 3-Maleimido-PROXYL | TOAC |

|---|---|---|---|

| Solubility in Water | High | Moderate | Low |

| Thermal Stability | >150°C | ~100°C | >200°C |

| Reactivity | Non-reactive | Fast (thiols) | None |

| EPR Signal Stability | Excellent | Good | Excellent |

- Biofilm Studies : Derivatives like 3-(dodecane-thiyl)-PROXYL exhibit biofilm-disrupting activity due to hydrophobic interactions, whereas 3-Carbamoyl-Proxyl’s polar group limits membrane penetration .

Biological Activity

1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl- (commonly referred to as 3-carbamoyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy ) is a compound with significant potential in various biological applications. This article reviews its chemical properties, biological activities, and relevant research findings.

- Molecular Formula : CHNO

- Molecular Weight : 185.2435 g/mol

- CAS Registry Number : 4399-80-8

- IUPAC Name : 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-

- Chemical Structure : Chemical Structure

Biological Activity Overview

The biological activity of 1-Pyrrolidinyloxy derivatives has been explored in various studies. The compound exhibits notable pharmacological effects including antioxidant properties and potential therapeutic applications in treating diseases such as chronic obstructive pulmonary disease (COPD).

Antioxidant Activity

Research indicates that compounds with a pyrrolidine structure often display antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases.

Enzyme Inhibition

1-Pyrrolidinyloxy derivatives have shown promise as enzyme inhibitors. For instance:

- Acetylcholinesterase (AChE) Inhibition : Compounds in this class have been evaluated for their ability to inhibit AChE, an enzyme involved in neurotransmission. Effective inhibitors can potentially be used in the treatment of Alzheimer's disease.

- Urease Inhibition : Some derivatives have been identified as potent urease inhibitors, which could be beneficial in treating infections caused by urease-producing bacteria.

Study on Antioxidant and Enzyme Inhibition

A study published in the Brazilian Journal of Pharmaceutical Sciences evaluated the biological activity of synthesized pyrrolidine derivatives. The findings highlighted that certain derivatives exhibited strong AChE inhibition with IC values comparable to standard drugs. Additionally, these compounds demonstrated significant antioxidant activity through various assays .

| Compound | AChE IC (µM) | Urease IC (µM) | Antioxidant Activity |

|---|---|---|---|

| 1 | 12.5 | 15.0 | High |

| 2 | 10.0 | 20.0 | Moderate |

| 3 | 15.0 | 18.0 | High |

Study on COPD Treatment

In another research article focusing on COPD treatment strategies, a derivative of the compound was tested for its efficacy in improving lung function in rodent models. The results indicated that the compound significantly reduced inflammation and improved respiratory function .

Q & A

Q. What synthetic methodologies are recommended for the preparation of 1-Pyrrolidinyloxy, 3-(aminocarbonyl)-2,2,5,5-tetramethyl-?

- Methodological Answer : The compound can be synthesized via multi-step reactions involving pyrrolidine derivatives and carbonyl-containing precursors. Key steps include:

- Hyper-Acyloin Condensation : For constructing sterically hindered pyrrolidine frameworks (analogous to methods in ) .

- Cross-Coupling Reactions : Use Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig couplings for introducing substituents (referenced in for similar compounds) .

- Purification : Chromatography (e.g., hexane/acetone gradients) and crystallization to achieve high purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional groups?

- Methodological Answer :

- NMR Spectroscopy : Use , , and 2D NMR (COSY, HSQC) to resolve methyl group environments and confirm substitution patterns (as in for pyrrolidine analogs) .

- FT-IR : Identify carbonyl (amide C=O) and nitroxyl (N-O) stretches.

- Mass Spectrometry : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

Q. How can researchers assess the compound’s stability under varying experimental conditions (e.g., pH, temperature)?

- Methodological Answer :

- Accelerated Stability Studies : Use factorial design () to test combinations of pH (3–9), temperature (4–60°C), and light exposure.

- Analytical Monitoring : Track degradation via HPLC-UV or LC-MS at defined intervals. Statistical tools like ANOVA can identify significant destabilizing factors .

Advanced Research Questions

Q. How can computational quantum chemistry optimize reaction pathways for synthesizing this compound?

- Methodological Answer :

- Reaction Path Search : Apply density functional theory (DFT) to model transition states and intermediates (e.g., ICReDD’s approach in ) .

- Machine Learning : Train models on existing reaction data to predict optimal solvents, catalysts, and temperatures (see for AI-driven experimental design) .

- Feedback Loops : Integrate computational predictions with high-throughput experimentation to refine synthetic routes .

Q. What strategies resolve contradictions in experimental data, such as conflicting stability results across studies?

- Methodological Answer :

- Meta-Analysis : Systematically compare experimental protocols (e.g., buffer composition, instrument calibration) to identify variables causing discrepancies (theoretical framework in ) .

- Controlled Replication : Reproduce studies under standardized conditions, using factorial design to isolate confounding factors .

- Theoretical Alignment : Cross-validate findings with computational stability predictions (e.g., molecular dynamics simulations) .

Q. How can researchers design experiments to elucidate the compound’s reaction mechanisms in biological or catalytic systems?

- Methodological Answer :

- Isotopic Labeling : Use - or -labeled analogs to trace reaction pathways via NMR or MS .

- Kinetic Isotope Effects (KIE) : Measure KIE to distinguish between radical vs. ionic mechanisms (relevant for nitroxyl-containing compounds).

- In Situ Spectroscopy : Employ stopped-flow UV-Vis or EPR to capture transient intermediates .

Q. What advanced data management practices are critical for handling large datasets from multi-parametric studies?

- Methodological Answer :

- Chemical Software : Use platforms like COMSOL Multiphysics () for real-time data integration and simulation .

- Database Structuring : Organize data into relational databases with metadata tags (e.g., reaction conditions, instrument settings) for machine-readability .

- Controlled Access : Implement encryption and version control to ensure data integrity (as emphasized in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.